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Compound of Interest

Compound Name:
(2-Fluoro-3-(methylthio)pyridin-4-

yl)boronic acid

Cat. No.: B8207313

Get Quote

In the landscape of modern drug discovery, the strategic design and synthesis of novel

molecular entities with precisely tuned properties are paramount. Substituted heteroaromatic

compounds, particularly pyridines, form the backbone of a vast number of approved

pharmaceuticals. Within this class, pyridinylboronic acids have emerged as indispensable

building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions,

such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This guide focuses on a

specialized, non-commercially cataloged reagent: (2-Fluoro-3-(methylthio)pyridin-4-
yl)boronic acid.

The unique substitution pattern of this molecule—a fluorine atom, a methylthio group, and a

boronic acid moiety on a pyridine scaffold—offers a compelling combination of features for

medicinal chemists. The fluorine atom can enhance metabolic stability, binding affinity, and

bioavailability of a drug candidate.[2] The methylthio group provides a handle for further

functionalization or can engage in specific interactions with biological targets. This guide

provides a comprehensive overview of the proposed synthesis, predicted properties, and

strategic applications of this valuable, yet uncommercialized, building block for researchers and

drug development professionals.
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Part 1: Synthesis of (2-Fluoro-3-(methylthio)pyridin-
4-yl)boronic acid
Given that (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is not readily available, a

reliable synthetic route is essential. The most direct and modern approach is the iridium-

catalyzed C-H borylation of the corresponding precursor, 2-Fluoro-3-(methylthio)pyridine (CAS:

210992-56-6)[3]. This method avoids the often harsh conditions of metal-halogen exchange

and offers high functional group tolerance.

Proposed Synthetic Workflow: Iridium-Catalyzed C-H
Borylation
The proposed synthesis involves the direct conversion of a C-H bond at the 4-position of the

pyridine ring into a C-B bond. The choice of an iridium catalyst is based on its proven efficacy

in the borylation of a wide range of heteroaromatic compounds.[2][4]
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Caption: Proposed synthesis of the target boronic acid via C-H borylation.

Detailed Experimental Protocol: Synthesis of the Pinacol
Ester

Reaction Setup: To an oven-dried Schlenk flask, add 2-Fluoro-3-(methylthio)pyridine (1.0

mmol), bis(pinacolato)diboron (B2pin2, 1.2 mmol), [Ir(COD)OMe]2 (0.015 mmol), and 4,4'-di-

tert-butyl-2,2'-bipyridine (dtbbpy, 0.03 mmol).

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

Solvent Addition: Add anhydrous cyclohexane (5 mL) via syringe.
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Reaction: Stir the mixture at 80 °C for 16 hours. Monitor the reaction progress by GC-MS.

Work-up: After cooling to room temperature, concentrate the mixture in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid pinacol ester.

Causality: The iridium catalyst, in conjunction with the dtbbpy ligand, forms a highly active

species that can cleave the C-H bond at the sterically most accessible and electronically

favorable position on the pyridine ring. The use of the pinacol ester of diboron (B2pin2) results

in a more stable boronate ester product, which is often easier to purify and handle than the free

boronic acid.[2]

Part 2: Physicochemical and Spectroscopic
Properties
The following table summarizes the key calculated and predicted properties of (2-Fluoro-3-
(methylthio)pyridin-4-yl)boronic acid.

Property Value Source

CAS Number Not Assigned -

Molecular Formula C6H7BFNO2S Calculated

Molecular Weight 186.99 g/mol Calculated

Appearance
Predicted: White to off-white

solid
Analogy[5]

pKa Predicted: 7.5 - 8.5 Analogy

LogP 1.25 Calculated

Storage Inert atmosphere, 2-8°C Recommended[5]

Part 3: Application in Suzuki-Miyaura Cross-
Coupling
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The primary utility of (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is as a coupling

partner in Suzuki-Miyaura reactions to form C-C bonds. This reaction is a cornerstone of

modern medicinal chemistry for the synthesis of biaryl and heteroaryl compounds.

The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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